Orphenadrine-d3 HCl
Description
Significance of Isotopic Labeling in Chemical and Biological Sciences
The significance of isotopic labeling spans various disciplines within chemical and biological sciences. In chemistry, it is used to elucidate reaction mechanisms and study kinetics by observing how labeled atoms are incorporated or transferred during a chemical transformation metwarebio.comacs.org. In biological systems, isotopic labeling is invaluable for tracing metabolic pathways, understanding nutrient uptake, and studying the synthesis and turnover of biomolecules like proteins and nucleic acids metwarebio.comsilantes.com. By tracking labeled molecules, researchers can gain detailed insights into dynamic processes at the molecular level studysmarter.co.uk. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to detect and quantify stable isotopes based on their mass differences or altered nuclear properties compared to their natural abundance counterparts metwarebio.commusechem.comclearsynth.com.
Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds
Deuterium incorporation, specifically, holds significant rationale in pharmaceutical research and development. Replacing hydrogen atoms with deuterium can influence the pharmacokinetic properties of a drug candidate acs.orgmusechem.cominvivochem.com. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond clearsynth.comresearchgate.net. This increased metabolic stability can lead to a longer half-life, reduced clearance, and potentially improved bioavailability of the drug acs.orgmusechem.comclearsynth.com. Furthermore, deuterium-labeled compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods acs.orgmusechem.comclearsynth.com. Their nearly identical chemical behavior to the unlabeled drug, coupled with a distinct mass, allows for accurate quantification in complex biological matrices metwarebio.comclearsynth.comveeprho.com.
Overview of Orphenadrine (B1219630) and its Preclinical Research Relevance
Orphenadrine is a compound that has been utilized for its muscle relaxant and analgesic properties nih.gov. It is a derivative of diphenhydramine (B27) and has been investigated in preclinical settings for various potential applications nih.govusf.edu. Preclinical research on orphenadrine has explored its activity as a non-competitive NMDA receptor antagonist and its potential neuroprotective effects invivochem.commedchemexpress.com. Studies have also investigated its effects on bitter taste receptors and its potential relevance in conditions like myotonia usf.edunih.gov. These preclinical investigations provide valuable information regarding the pharmacological profile and potential therapeutic uses of orphenadrine.
Purpose and Scope of Research on Orphenadrine-d3 (B12401704) HCl
Orphenadrine-d3 HCl is a deuterium-labeled analog of orphenadrine hydrochloride, where three hydrogen atoms have been replaced by deuterium atoms, specifically on the N-methyl group clearsynth.com. The primary purpose of research involving this compound is its use as a stable isotope-labeled internal standard in analytical methods clearsynth.comveeprho.comvulcanchem.com. This is particularly relevant for the accurate and precise quantification of orphenadrine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) clearsynth.comveeprho.com. The scope of research on this compound is therefore focused on its application in quantitative analysis for pharmacokinetic studies, metabolic research, and therapeutic drug monitoring of orphenadrine veeprho.commedchemexpress.com. It serves as a critical tool to ensure the reliability and accuracy of data obtained in preclinical and potentially clinical investigations involving the parent compound.
Properties
Molecular Formula |
C18H20D3NO.HCl |
|---|---|
Molecular Weight |
308.86 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Orphenadrine D3 Hcl
Strategic Considerations for Deuterium (B1214612) Placement
The strategic placement of deuterium atoms in a molecule like orphenadrine (B1219630) is guided by the intended application of the labeled compound. For use as an internal standard in quantitative analysis, the deuterium atoms should be placed at positions that ensure the labeled analog co-elutes with the unlabeled drug in chromatographic methods and behaves similarly during sample preparation, while having a clearly distinguishable mass spectrometric signal. Additionally, if the labeled compound is intended for metabolic studies or to potentially alter the metabolic profile, deuterium is typically introduced at sites known to undergo significant metabolic transformation. rsc.org
Deuteration Targeting Specific Molecular Sites
Orphenadrine has the chemical formula C₁₈H₂₃NO. drugbank.comwikipedia.orgnih.gov Orphenadrine-d3 (B12401704) has the formula C₁₈H₂₀D₃NO, indicating the replacement of three hydrogen atoms with three deuterium atoms. synzeal.com Orphenadrine is primarily metabolized in the liver, with N-demethylation being a significant metabolic pathway, leading to the formation of N-demethyl orphenadrine and N,N-didemethyl orphenadrine. drugbank.com This metabolic route involves the enzymatic cleavage of the methyl groups attached to the nitrogen atom.
Given the formula C₁₈H₂₀D₃NO and the metabolic fate of orphenadrine, the three deuterium atoms in orphenadrine-d3 are most likely located on one of the two methyl groups directly bonded to the nitrogen atom. Deuteration at this position specifically targets a site known to be involved in the primary metabolic deactivation of the drug.
Influence of Deuterium Position on Metabolic Stability
The substitution of hydrogen with deuterium at a specific molecular position can influence the rate of enzymatic reactions due to the kinetic isotope effect (KIE). rsc.org A C-D bond is stronger than a C-H bond, and breaking a C-D bond requires more energy. If a metabolic transformation involves the cleavage of a C-H bond at a deuterated position, the reaction rate can be slowed down. rsc.org
By placing deuterium atoms on the N-methyl groups, the rate of N-demethylation catalyzed by cytochrome P450 enzymes can potentially be reduced. rsc.org This effect, if significant, could lead to altered pharmacokinetic properties, such as a longer half-life or increased exposure to the parent drug, compared to the unlabeled compound. medchemexpress.commedchemexpress.comrsc.org While the primary use of orphenadrine-d3 HCl is often as an analytical standard, the strategic deuteration at a metabolically labile site highlights the potential for stable isotopes to be used in probing metabolic pathways and developing drugs with improved pharmacokinetic profiles. medchemexpress.commedchemexpress.comrsc.org
Chemical Synthetic Routes for Deuterium Incorporation
The synthesis of deuterated compounds like this compound typically involves chemical reactions that introduce deuterium atoms into the target molecule or a precursor. The synthesis of orphenadrine-d3 hydrochloride specifically involves the deuteration of orphenadrine hydrochloride or its free base. Various chemical synthetic routes can be employed for deuterium incorporation.
Catalytic Exchange Reactions Utilizing Deuterated Reagents
Catalytic exchange reactions are common methods for introducing deuterium into organic molecules. These reactions utilize a catalyst in the presence of a deuterated solvent or reagent, such as deuterium oxide (D₂O) or deuterated organic solvents. rsc.orgvulcanchem.comresearchgate.netnih.gov
General approaches to catalytic H/D exchange include both pH-dependent methods and transition-metal catalyzed reactions. rsc.org Transition-metal catalysis is frequently applied for the deuteration of C(sp²)–H bonds, but it has also been successfully used for C(sp³)–H bonds, including those adjacent to heteroatoms like nitrogen or oxygen, which are relevant to the orphenadrine structure. rsc.orgresearchgate.net Photocatalysis has also emerged as a method for regioselective C(sp³)–H functionalization and H/D exchange. rsc.orgnih.gov
For the specific case of introducing deuterium onto the N-methyl groups of orphenadrine, a catalytic exchange reaction under basic or transition-metal catalytic conditions using a deuterated solvent like D₂O could be employed. The hydrogen atoms on the methyl groups adjacent to the nitrogen atom can undergo exchange under appropriate catalytic conditions.
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for achieving high deuterium incorporation levels and good yields in the synthesis of deuterated compounds. Key parameters that are typically optimized include the choice of catalyst, the deuterated source (e.g., concentration and excess of D₂O), solvent, temperature, reaction time, and reactant ratios. The efficiency of deuterium incorporation is influenced by the exchange rate of hydrogen atoms at the target positions under the reaction conditions.
Research into the synthesis of deuterated compounds, including precursors to molecules like orphenadrine, has demonstrated the importance of optimized conditions for achieving desired deuterium levels and yields, even on a gram scale. rsc.org While specific detailed reaction conditions for the synthesis of this compound may vary depending on the chosen synthetic route and scale, the general principles of optimizing catalytic exchange reactions apply to maximize deuterium incorporation at the desired N-methyl positions while minimizing exchange at other sites.
Purification and Isolation Techniques for Deuterated Analogs
Following the deuteration reaction, the purification and isolation of this compound from the reaction mixture and any side products are essential to obtain a high-purity labeled compound. Deuterated compounds are typically produced in specialized facilities equipped with appropriate purification systems.
Standard purification techniques widely used in organic synthesis are applicable to deuterated analogs. These include chromatographic methods, such as high-performance liquid chromatography (HPLC), which can separate compounds based on their differential interactions with a stationary phase. Crystallization is another common technique used to purify solid compounds by forming highly ordered crystal lattices that exclude impurities.
Analytical techniques are critical for verifying the success of the deuteration and the purity of the final product. Mass spectrometry (MS) is used to confirm the molecular weight and the level of deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the position and extent of deuterium labeling within the molecule. bdg.co.nznih.gov Certificates of Analysis for deuterated compounds often include data from these techniques, such as HPLC chromatograms and NMR spectra, to demonstrate purity and isotopic enrichment. bdg.co.nz
Advanced Analytical Characterization of Orphenadrine D3 Hcl
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and purity of Orphenadrine-d3 (B12401704) HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation
NMR spectroscopy, particularly ¹H and ²H NMR, is essential for confirming the successful incorporation of deuterium atoms and their specific locations within the orphenadrine (B1219630) molecule. magritek.com Deuterium labeling can significantly simplify ¹H NMR spectra by removing signals corresponding to the deuterated positions, while ²H NMR directly shows the positions where deuterium is present. magritek.com
In a typical ¹H-NMR spectrum of unlabeled orphenadrine, distinct signals are observed for protons in different chemical environments, including the methyl groups, the ethylene (B1197577) linker, and the aromatic rings. medchemexpress.comnih.gov The deuterium atoms in Orphenadrine-d3 HCl are typically incorporated into the methyl groups attached to the nitrogen atom. vulcanchem.com This deuteration leads to the disappearance or significant reduction in intensity of the ¹H NMR signal corresponding to these methyl protons (around δ 2.2-2.3 ppm in the free base, though shifts can vary with salt form and solvent). nih.gov Additionally, coupling patterns of adjacent protons may be simplified due to the absence of coupling to deuterium (deuterium has a nuclear spin of 1, compared to 1/2 for hydrogen, resulting in different coupling behavior). While specific ¹H-NMR spectral shifts for this compound were not extensively detailed in the search results, general principles of deuteration indicate that signals from protons near the deuterated site may experience minor secondary isotope shifts.
²H-NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms. magritek.com A ²H-NMR spectrum of this compound will show a signal specifically for the deuterium nuclei. If the deuterium is incorporated into the methyl groups of the dimethylamino moiety, a signal will appear in the ²H-NMR spectrum corresponding to the chemical shift of these deuterated methyl groups. vulcanchem.com The chemical shift range for ²H NMR is similar to that of ¹H NMR, but the signals are typically broader due to the larger quadrupole moment of the deuterium nucleus. magritek.com The integral of the ²H NMR signal provides information about the number of deuterium atoms at that specific site, helping to confirm the extent of deuteration. ²H NMR can be used to verify the effectiveness of the deuteration process. magritek.com
Proton NMR (¹H-NMR) Spectral Shifts
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which is crucial for confirming its elemental composition and assessing isotopic purity. measurlabs.com For this compound, HRMS can verify the molecular weight corresponding to the incorporation of three deuterium atoms. The theoretical molecular weight of unlabeled orphenadrine (C₁₈H₂₃NO) is 269.177964 g/mol . nih.gov The addition of three deuterium atoms (each with a mass of approximately 2.014 amu compared to 1.008 amu for hydrogen) increases the molecular weight by approximately 3.018 amu. Therefore, the theoretical molecular weight of Orphenadrine-d3 (C₁₈H₂₀D₃NO) is approximately 272.1960 g/mol (for the free base). The hydrochloride salt adds the mass of HCl (approximately 36.46 amu), resulting in a theoretical molecular weight for this compound of approximately 308.66 g/mol . bdg.co.nz
Vibrational Spectroscopies (FTIR, Raman) for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of light. faccts.de Changes in bond masses due to deuterium substitution can lead to shifts in vibrational frequencies. americanpharmaceuticalreview.com For this compound, vibrations involving the deuterated methyl groups will show altered frequencies compared to the corresponding methyl groups in unlabeled orphenadrine HCl. These shifts, although sometimes subtle, contribute to differences in the FTIR and Raman spectra, providing confirmatory evidence of deuteration and serving as a molecular fingerprint for the compound. FTIR spectra of orphenadrine hydrochloride have been recorded using techniques like KBr wafers. nih.govnist.gov Raman spectra of orphenadrine have also been documented. nih.govnih.gov
UV-Vis Spectroscopy for Concentration and Purity
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance. This absorption is related to the presence of chromophores (functional groups that absorb UV-Vis light) in the molecule. Orphenadrine contains aromatic rings, which are strong chromophores and exhibit absorption in the UV region of the spectrum. nih.goviiste.org
UV-Vis spectroscopy can be used for the quantitative determination of this compound concentration in solution based on its molar absorptivity at a specific wavelength of maximum absorption (λmax). iiste.orgijpbs.com The λmax for orphenadrine citrate (B86180) has been reported around 217 nm and 264 nm, depending on the solvent and conditions. nih.goviiste.orgijpbs.com While deuteration is generally not expected to significantly alter the electronic transitions responsible for UV-Vis absorption, minor effects on λmax or absorbance intensity could potentially be observed. UV-Vis spectroscopy can also be used as a method for assessing the purity of the sample by looking for the presence of extraneous peaks that would indicate impurities with different UV-Vis absorption characteristics. iiste.orgresearchgate.net
Chromatographic Separations in Conjunction with Advanced Detection
The accurate analysis of this compound, often in the presence of its non-deuterated analog, necessitates effective separation techniques coupled with sensitive and selective detection methods. Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a prevalent and powerful approach for this purpose clearsynth.comnih.govmims.com.
Liquid Chromatography (LC) Method Development
LC method development for the analysis of orphenadrine and its deuterated internal standard involves optimizing chromatographic parameters to achieve adequate separation, peak shape, and retention time. Typical LC methods for orphenadrine often utilize reversed-phase columns, such as C18 stationary phases researchgate.netijpbs.com. The mobile phase composition, flow rate, and column temperature are carefully selected to ensure the efficient elution of orphenadrine and Orphenadrine-d3, ideally with a reasonable run time ijpbs.comnih.gov. The goal is to separate the analytes from potential matrix interferences while maintaining chromatographic integrity for reliable detection by the downstream mass spectrometer. While specific LC parameters solely for this compound are not commonly reported independently of the parent compound's analysis, methods developed for orphenadrine are directly applicable, with the deuterated analog co-eluting or having a very slightly different retention time depending on the stationary phase chemistry and the location of the deuterium label. For instance, a rapid HPLC-MS/MS method for orphenadrine reported a retention time of 1.1 minutes with a 3-minute run time nih.gov.
Method Validation Principles for Deuterated Compounds in Research
Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose nist.govnyc.gov. When using deuterated compounds as internal standards, specific validation principles are applied to confirm their effectiveness in supporting accurate quantification.
Precision and Accuracy Assessment
Precision and accuracy are fundamental parameters assessed during method validation clearsynth.commims.comnist.govnyc.gov. Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions nist.govnyc.gov. It is typically assessed by analyzing replicate samples and is expressed as relative standard deviation (%RSD) or coefficient of variation (CV) researchgate.netjyoungpharm.orgnyc.gov. Both intra-day (within a single analytical run) and inter-day (between different analytical runs on different days) precision are evaluated to demonstrate the method's consistency over time researchgate.netjyoungpharm.org.
Accuracy refers to the closeness of the measured value to the true value of the analyte concentration in a sample nist.govnyc.gov. It is often assessed by analyzing quality control (QC) samples prepared at known concentrations researchgate.netjyoungpharm.org. Accuracy is typically expressed as a percentage of the nominal concentration or as percentage recovery researchgate.netjyoungpharm.orgnyc.gov. The use of a stable isotopically labeled internal standard like this compound is crucial for achieving high accuracy in quantitative analysis, as it helps to correct for systematic errors and matrix effects that can influence the analyte signal clearsynth.com.
Validation studies involving deuterated internal standards for quantitative LC-MS/MS analysis of analytes in biological matrices consistently report precision and accuracy data. For example, a validated method using a deuterated internal standard for Venetoclax quantification in human plasma reported intra-day precision (%RSD) between 5.7% and 7.7% and inter-day precision between 5.95% and 8.5%. Accuracy (% accuracy) ranged from 96.3% to 98.7% intra-day and 98% to 100.4% inter-day researchgate.netjyoungpharm.org. These metrics demonstrate the reliability of methods employing deuterated internal standards.
A representative format for presenting precision and accuracy data from a method validation study might look like this:
| Concentration Level | Replicates (n) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | X | XX.X | XXX.X | XX.X | XXX.X |
| Medium QC | X | XX.X | XXX.X | XX.X | XXX.X |
| High QC | X | XX.X | XXX.X | XX.X | XXX.X |
(Note: The values in this table are illustrative and based on typical data ranges reported in method validation studies using deuterated internal standards, such as those cited researchgate.netjyoungpharm.org. Specific values for this compound would be determined experimentally during method validation.)
Other validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LLOQ), selectivity, matrix effect, and stability jyoungpharm.orgnyc.gov. The validation process ensures that the analytical method using this compound as an internal standard is fit for its intended quantitative application in research.
Pharmacokinetic and Metabolic Research Applications of Orphenadrine D3 Hcl in Preclinical Models
Role of Orphenadrine-d3 (B12401704) HCl as an Internal Standard in Preclinical Bioanalysis
In preclinical bioanalysis, accurate and reliable quantification of drug concentrations in biological matrices is crucial for understanding pharmacokinetic profiles. Orphenadrine-d3 HCl is widely employed as an internal standard (IS) in these studies. probes-drugs.orgaxios-research.commims.comnih.gov An internal standard is a reference compound added to samples to account for variations that may occur during sample preparation, chromatographic separation, and detection. wuxiapptec.com The use of a stable isotope-labeled internal standard like this compound is particularly advantageous because it closely mimics the chemical and physical properties of the analyte (orphenadrine) while being distinguishable by mass spectrometry. wuxiapptec.com
Quantitative Bioanalytical Methodologies
This compound is integral to quantitative bioanalytical methodologies, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netscience.gov These methods are used to determine the concentration of orphenadrine (B1219630) in various biological matrices, such as plasma, urine, or tissue homogenates, from preclinical species. researchgate.netbham.ac.uk The principle involves adding a known amount of this compound to each sample before processing. During analysis, the ratio of the analyte (orphenadrine) signal to the internal standard (this compound) signal is used to calculate the analyte concentration. This approach helps to normalize for potential variations in sample recovery, matrix effects, and instrument response. wuxiapptec.comwrc.org.za
Advantages in Reproducibility and Reliability of Data
The use of this compound as an internal standard significantly enhances the reproducibility and reliability of bioanalytical data in preclinical studies. axios-research.comguidetopharmacology.org Because this compound behaves very similarly to orphenadrine throughout the analytical process, it can effectively compensate for variations that might otherwise lead to inaccurate results. wuxiapptec.com This is particularly important in complex biological matrices where matrix effects (ionization enhancement or suppression caused by co-eluting endogenous compounds) can impact signal intensity. wuxiapptec.com By applying the analyte/internal standard ratio, these effects are largely mitigated, leading to more consistent and dependable quantification. wrc.org.za Regulatory guidelines for bioanalytical method validation often recommend or require the use of stable isotope-labeled internal standards for quantitative assays to ensure data quality. fda.gov
Investigation of the Deuterium (B1214612) Isotope Effect on Orphenadrine Metabolism
The incorporation of deuterium into a molecule can influence its metabolic fate due to the kinetic isotope effect (KIE). researchgate.netnih.govchem960.com The bond between carbon and deuterium is slightly stronger than the bond between carbon and hydrogen. juniperpublishers.com This difference can lead to a slower rate of metabolic cleavage of the C-D bond compared to the C-H bond, particularly in enzyme-catalyzed reactions. juniperpublishers.com this compound is used in preclinical studies to investigate how deuteration at specific positions affects the metabolism of orphenadrine.
Alterations in Enzyme Kinetics and Activity
The deuterium isotope effect can directly impact the kinetics and activity of the enzymes responsible for drug metabolism, primarily cytochrome P450 (CYP) enzymes. nih.govinvivochem.comnih.gov CYP enzymes are a superfamily of enzymes that play a major role in the oxidative metabolism of many drugs. tandfonline.com When a deuterium atom is substituted at a site of enzymatic attack, the rate-limiting step of the metabolic reaction may be affected, leading to a measurable kinetic isotope effect. google.com Studies utilizing this compound can provide insights into the specific CYP isoforms involved in the metabolism of the deuterated positions and quantify the extent of the KIE on the reaction rate. This information is valuable for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. drugbank.com
Impact on Preclinical Pharmacokinetic Profiles
Alterations in metabolism due to the deuterium isotope effect can have a significant impact on the preclinical pharmacokinetic profiles of orphenadrine. researchgate.netnih.gov A slower metabolic clearance rate for this compound compared to non-deuterated orphenadrine can lead to increased systemic exposure (higher AUC) and a longer elimination half-life in preclinical models. nih.gov This can influence the duration of action and potentially reduce the required dose to achieve a desired pharmacological effect. nih.govjuniperpublishers.com Preclinical pharmacokinetic studies comparing this compound and orphenadrine are essential for evaluating the extent of these differences and informing the development of deuterated drug candidates. nih.govresearchgate.net
Modulation of In Vivo Half-Life in Preclinical Models
The substitution of hydrogen with deuterium can potentially modulate the in vivo half-life of a compound in preclinical models by affecting its metabolic rate dovepress.comnih.gov. While specific comparative data on the in vivo half-life of this compound versus unlabeled orphenadrine in preclinical models is not extensively detailed in the available literature, the general principle of the kinetic isotope effect suggests that deuteration at metabolically labile positions could lead to a slower metabolic clearance and thus potentially increase the half-life of the deuterated analog compared to the parent compound dovepress.comnih.gov. This effect is dependent on the location of the deuterium atoms within the molecule and whether those positions are involved in the rate-limiting steps of metabolism acanthusresearch.comdovepress.com. Studies on other deuterated compounds have demonstrated that in vitro deuterium isotope effects can translate into increased systemic exposure of the deuterated analog in rodent models nih.gov.
Elucidation of Metabolic Pathways and Metabolite Identification
Deuterated analogs like this compound are invaluable tools in elucidating the metabolic pathways of their parent compounds and identifying metabolites acanthusresearch.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.comveeprho.comnih.gov. By administering the deuterated compound, researchers can distinguish metabolites originating from the labeled parent drug from endogenous compounds or background noise during analysis, particularly when using mass spectrometry acanthusresearch.comnih.govresearchgate.net.
Orphenadrine is metabolized in the liver to pharmacologically active metabolites, including N-demethyl orphenadrine and N,N-didemethyl orphenadrine nih.govdrugbank.com. Studies investigating the metabolic fate of orphenadrine hydrochloride in male rats have been conducted nih.gov.
In Vitro Metabolic Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic studies using systems such as liver microsomes and hepatocytes are fundamental in understanding how a drug is metabolized srce.hrbioivt.comamazonaws.com. Liver microsomes are commonly used to assess cytochrome P450 (CYP)-mediated phase I metabolism, while hepatocytes can provide a more complete picture encompassing both phase I and phase II metabolic reactions srce.hrbioivt.com.
Incubating this compound with liver microsomes or hepatocytes from preclinical species (e.g., rats, mice) allows for the investigation of its in vitro metabolic stability and the identification of deuterated metabolites formed srce.hrbioivt.comamazonaws.com. By analyzing the incubation mixtures using LC-MS/MS, researchers can detect and characterize metabolites that retain the deuterium label, thereby confirming the metabolic pathways involved acanthusresearch.comnih.govresearchgate.net. Studies have shown that orphenadrine can interact spectrally with hepatic microsomal cytochrome P-450 in rats nih.gov. Orphenadrine is also known to inhibit oxidative drug metabolism in vitro and in vivo, demonstrating isozyme-specific complexation of cytochrome P-450 nih.gov.
Preclinical In Vivo Metabolic Fate Investigations (e.g., Rodent Studies)
Preclinical in vivo studies, often conducted in rodents, are crucial for understanding the complete metabolic fate of a drug within a living organism currentseparations.comtandfonline.com. Administering this compound to preclinical species allows researchers to track the absorption, distribution, metabolism, and excretion of the labeled compound and its deuterated metabolites acanthusresearch.comcurrentseparations.comnih.gov.
Analysis of biological samples (e.g., plasma, urine, feces, tissues) from these animals using sensitive analytical techniques like LC-MS/MS enables the identification and quantification of the parent deuterated compound and its transformation products acanthusresearch.comresearchgate.netnih.gov. This provides insights into the major routes of metabolism and excretion in vivo nih.gov. Studies on the metabolic fate of unlabeled orphenadrine hydrochloride after oral administration to male rats have been reported nih.gov.
Identification and Characterization of Deuterated Metabolites
The identification and characterization of deuterated metabolites are critical steps in understanding a drug's biotransformation. Using high-resolution mass spectrometry in conjunction with chromatographic separation, researchers can determine the exact mass of the deuterated metabolites and infer their structures acanthusresearch.comnih.govresearchgate.net. Comparing the fragmentation patterns of the deuterated metabolites to those of the unlabeled parent compound and potential reference standards helps in structural elucidation acanthusresearch.comnih.gov. The presence and location of the deuterium label in the metabolites provide direct evidence of the sites of metabolism on the parent molecule dovepress.comnih.gov. This information is vital for assessing potential pharmacological activity or toxicity of the metabolites and for understanding species differences in metabolism currentseparations.comresearchgate.net.
Application in Drug-Drug Interaction Research using Deuterated Tracers
Deuterated tracers, including compounds like this compound, play a significant role in drug-drug interaction (DDI) research in preclinical settings vulcanchem.com. DDIs can occur when the metabolism of one drug is affected by the presence of another drug, often through the inhibition or induction of drug-metabolizing enzymes, particularly cytochrome P450 enzymes currentseparations.comnih.govresearchgate.netmedscape.com.
Theoretical and Computational Chemistry Approaches for Deuterated Compounds
Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects
Quantum mechanical calculations are fundamental to understanding deuterium isotope effects (DIEs). These effects arise primarily from the differences in the zero-point vibrational energies between isotopologues. Due to its larger mass, deuterium forms stronger bonds with slightly lower zero-point energies compared to hydrogen. This difference can influence reaction rates and equilibrium constants.
Transition State Theory (TST) is a widely used framework for calculating reaction rates and understanding reaction mechanisms. In the context of deuterated compounds, TST can be applied to model the effect of deuterium substitution on the rate-limiting step of a reaction. By calculating the vibrational frequencies of the reactants and the transition state for both the protium (B1232500) and deuterated species, the kinetic isotope effect (KIE) can be predicted wikipedia.orgrsc.orgescholarship.org. A significant KIE suggests that the bond to the isotopically substituted atom is being broken or formed in the transition state of the rate-determining step wikipedia.orgresearchgate.net. Applying TST to the metabolic pathways of Orphenadrine (B1219630), particularly at sites of deuteration in Orphenadrine-d3 (B12401704) HCl, could provide insights into how deuteration affects the rate of enzymatic transformations.
Computational methods, such as Density Functional Theory (DFT), are routinely used for the accurate prediction of deuterium KIEs wikipedia.orgrsc.orgescholarship.org. These calculations involve optimizing the geometries of reactants and transition states and computing their vibrational frequencies. The ratio of the calculated rate constants for the light (protium) and heavy (deuterium) isotopologues provides the predicted KIE (kL/kH) wikipedia.org. Computational prediction of KIEs can help identify metabolically labile sites in the non-deuterated drug and assess the potential impact of deuteration at specific positions on metabolic stability researchgate.netplos.org. For Orphenadrine-d3 HCl, computational KIE predictions could be used to evaluate the impact of deuterium at the trideuteriomethyl group on its metabolic fate, potentially explaining altered pharmacokinetic profiles compared to Orphenadrine HCl.
Transition State Theory and Reaction Mechanisms
Molecular Dynamics Simulations to Investigate Isotopic Influence on Conformation and Binding
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the conformational dynamics of molecules and their interactions with biological targets, such as proteins acs.orgresearchgate.netnih.govbiorxiv.orgnih.gov. While the mass difference between hydrogen and deuterium is small, it can subtly influence vibrational modes and potentially affect conformational preferences and dynamics over time, especially in flexible regions of a molecule. MD simulations could be employed to compare the conformational ensembles of Orphenadrine HCl and this compound in various environments (e.g., aqueous solution, lipid bilayer, protein binding site). Furthermore, MD simulations can investigate the binding interactions of these isotopologues with their target receptors, potentially revealing subtle differences in binding poses, stability, or kinetics that might arise from isotopic substitution researchgate.netnih.govbiorxiv.orgnih.gov. Although direct studies on this compound are not available, general MD simulation studies have been used to examine the influence of deuteration on molecular behavior and binding in other systems acs.orgresearchgate.netbiorxiv.orgnih.gov.
Structure-Activity Relationship (SAR) Studies with Deuterated Analogs
Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their biological activities. Deuterated analogs, like this compound compared to Orphenadrine HCl, represent a specific type of structural modification. Computational SAR approaches can be used in conjunction with experimental data to understand how deuterium substitution impacts activity orientjchem.orgresearchgate.netinformaticsjournals.co.innih.gov. By comparing the biological activity (e.g., receptor binding affinity, enzymatic inhibition) of Orphenadrine HCl and this compound, and analyzing these differences in light of computational predictions regarding metabolism, conformation, and binding, a comprehensive SAR can be developed for deuteration. Computational methods, such as QSAR (Quantitative Structure-Activity Relationship), molecular docking, and comparative molecular field analysis (CoMFA), can be used to build models that describe the relationship between the structural differences (including isotopic substitution) and the observed biological effects orientjchem.orgresearchgate.netnih.gov. These studies can help rationalize why deuteration might alter the pharmacological profile of this compound.
Stability and Degradation Pathway Analysis of Orphenadrine D3 Hcl
Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic Stress)
Forced degradation studies are a critical part of pharmaceutical development, designed to assess the intrinsic stability of a drug molecule and identify potential degradation pathways and products under various stress conditions rjptonline.orgunr.edu.ar. Common stress conditions include exposure to hydrolysis (acidic, basic, and neutral conditions), oxidation, photolysis, and elevated temperatures rjptonline.orgunr.edu.arasianjpr.com.
While specific forced degradation data for Orphenadrine-d3 (B12401704) HCl is limited in the provided information, studies on the non-deuterated orphenadrine (B1219630) (particularly the citrate (B86180) salt) offer insights into potential degradation pathways. Non-deuterated orphenadrine has been shown to undergo degradation under basic, acidic, and oxidative stress conditions thaiscience.infoijpronline.comremedypublications.com. Oxidative degradation, potentially involving the tertiary amino group, appears to be a significant degradation pathway for orphenadrine thaiscience.info. Neutral conditions have shown better stability for orphenadrine thaiscience.info. Photolytic degradation has also been observed, albeit to a lesser extent in some studies on the non-deuterated form thaiscience.inforemedypublications.com.
For Orphenadrine-d3 HCl, similar inherent chemical reactivity is expected due to the structural similarity to orphenadrine. Therefore, it is plausible that this compound would also be susceptible to hydrolysis, oxidation, and photolysis under sufficiently harsh conditions. However, the presence of deuterium (B1214612) atoms can influence reaction rates through the deuterium isotope effect vulcanchem.com, potentially leading to slightly different degradation kinetics compared to non-deuterated orphenadrine.
Comparative Stability Assessment with Non-Deuterated Orphenadrine
Deuterated internal standards like this compound are chosen because they are expected to behave very similarly to the non-deuterated analyte during sample preparation and analysis, including extraction recovery and chromatographic retention time vulcanchem.comresearchgate.net. This similarity is fundamental to their function in quantitative analysis using isotope dilution techniques .
However, a key difference in stability arises from the potential for deuterium exchange with protons in the analytical matrix or during mass spectrometry researchgate.netsigmaaldrich.com. This exchange can lead to the loss of the deuterium label from the internal standard, resulting in species with lower levels of deuteration sigmaaldrich.com. This is a critical consideration for the accuracy of quantitative analysis, as the internal standard may no longer accurately represent the behavior of the analyte sigmaaldrich.com. This potential for deuterium loss is a form of "instability" unique to the deuterated compound that is not a degradation pathway for the non-deuterated drug itself. Careful selection of the sites of deuteration can minimize the potential for exchange sigmaaldrich.com.
Identification of Degradation Products
For non-deuterated orphenadrine, forced degradation studies indicate the formation of degradation products under stress conditions unr.edu.arthaiscience.infosigmaaldrich.com. While the specific structures of these products are not detailed in the provided sources, the development of stability-indicating methods requires the separation of the parent drug from these degradation products unr.edu.arthaiscience.info.
In the case of this compound, in addition to potential degradation products analogous to those of non-deuterated orphenadrine, a significant "degradation pathway" is the loss of deuterium through exchange researchgate.netsigmaaldrich.com. This process generates partially or completely undeuterated orphenadrine species from the this compound standard sigmaaldrich.com. These less-deuterated species can interfere with the accurate measurement of the non-deuterated analyte, particularly in LC-MS/MS analysis sigmaaldrich.com. Therefore, monitoring for deuterium exchange and the formation of these less-deuterated species is crucial when using this compound as an internal standard.
Analytical Methodologies for Stability-Indicating Assays
Stability-indicating analytical methods are essential for monitoring the degradation of drug substances and products unr.edu.arasianjpr.com. These methods must be specific, capable of separating the intact drug from its degradation products unr.edu.arasianjpr.comthaiscience.info. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating assays for orphenadrine and its degradation products thaiscience.inforemedypublications.comsigmaaldrich.com.
When using this compound as an internal standard, particularly in LC-MS/MS methods, the analytical methodology must also consider the stability of the deuterium label researchgate.netsigmaaldrich.com. It is important to verify the integrity of the internal standard within the sample matrix over the analysis period to ensure that deuterium loss is not compromising the accuracy of the quantification sigmaaldrich.com. This may involve monitoring for the presence of less-deuterated species of orphenadrine.
Long-Term Storage and Handling Considerations for Deuterated Standards
Proper storage and handling of deuterated standards like this compound are crucial to maintain their integrity and accuracy for analytical use alfa-chemistry.com. General guidelines for storing analytical standards, particularly volatile ones, include using sealed containers, such as sealed glass bottles with PTFE-lined closures, to minimize evaporation alfa-chemistry.com. Refrigerated storage, typically at 4°C or lower (e.g., -20°C for long-term storage), is generally recommended to slow down potential degradation processes and maintain concentration stability alfa-chemistry.comresearchgate.netresearchgate.net.
For deuterated compounds specifically, it is generally advisable to avoid storage in acidic or basic solutions, as these conditions can promote deuterium exchange with protons researchgate.net. Minimizing exposure to air and humidity during handling is also important alfa-chemistry.com. Regular monitoring of the standard's concentration and isotopic integrity is recommended to ensure its continued suitability for use alfa-chemistry.com. High purity of the deuterated standard is also a critical factor for accurate quantitative analysis avantiresearch.com.
Emerging Research Areas and Future Directions
Advancements in Deuterated Labeling Technologies
Recent years have seen significant advancements in technologies for introducing deuterium (B1214612) into organic molecules, including pharmaceuticals. Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration allow for the synthesis of selectively deuterated compounds. researchgate.net These methodologies enhance the efficiency and versatility of isotopic labeling, making it more accessible for creating compounds like Orphenadrine-d3 (B12401704) HCl. researchgate.netmusechem.com The pharmaceutical sector has notably benefited from these isotopic enrichment technologies, which can enhance the stability of labeled drugs. globalgrowthinsights.com The increasing efficiency in isotope labeling techniques has also contributed to reducing cost barriers for broader application in research. marketgrowthreports.com
Integration of Orphenadrine-d3 HCl in Multi-Analyte Bioanalytical Platforms
This compound is widely utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. vulcanchem.comclearsynth.comveeprho.comwuxiapptec.com The use of SIL-IS is the preferred approach in regulated small molecule LC-MS/MS bioanalysis. wuxiapptec.comkcasbio.com Its near-identical chemical and physical properties to the non-deuterated orphenadrine (B1219630) ensure consistent behavior during sample preparation, chromatographic separation, and mass spectrometric detection. veeprho.comwuxiapptec.comacanthusresearch.com This consistency is crucial for compensating for variability and matrix effects encountered in complex biological samples, thereby improving the accuracy, precision, and reliability of the method. wuxiapptec.comkcasbio.comresearchgate.net
In multi-analyte bioanalytical platforms, where simultaneous quantification of multiple compounds is required, the integration of this compound as an internal standard for orphenadrine allows for robust and reliable measurements. researchgate.netmarshall.edu Adding the internal standard at a fixed level prior to extraction helps to account for experimental sample-to-sample variation throughout the bioanalytical workflow. kcasbio.com While deuterium labeling is considered a gold standard, it is important to ensure sufficient deuterium atoms are incorporated to avoid interference from the unlabeled analyte and to minimize potential issues like deuterium/hydrogen exchange or slight retention time shifts that can lead to differential matrix effects. wuxiapptec.comkcasbio.com
Novel Applications in Preclinical Mechanistic Pharmacology
Deuterated compounds, including analogs of orphenadrine, are valuable tools in preclinical mechanistic pharmacology to gain deeper insights into drug behavior and interactions at a molecular level.
Receptor Binding Studies with Deuterated Ligands
Orphenadrine is known to act as a non-competitive NMDA receptor antagonist and also binds to histamine (B1213489) H1 receptors. nih.govprobes-drugs.orgmedchemexpress.comnih.govnih.govdrugbank.com Deuterated ligands can be employed in receptor binding studies to investigate the influence of isotopic substitution on binding affinity and kinetics. While specific studies on this compound binding to its known targets were not extensively detailed in the search results, research with other deuterated ligands has demonstrated that deuteration can affect binding affinities to receptors, highlighting the relevance of hydrogen bonding in ligand-receptor interactions. plos.orgmdpi.com Utilizing deuterated orphenadrine analogs in such studies could provide valuable information on the specific interactions driving its binding to NMDA and H1 receptors.
In Vitro Pharmacological Profiling
In vitro pharmacological profiling with deuterated compounds can provide insights into metabolic pathways and stability. By substituting hydrogen with deuterium at specific positions, researchers can study the kinetic isotope effect (KIE), which can influence the rate of enzymatic metabolism. plos.orgontosight.ai This allows for a better understanding of how the molecule is processed in biological systems and can inform on potential metabolic hotspots. plos.orgnih.gov Although direct in vitro metabolic profiling studies specifically on this compound were not prominently featured, the principle of using deuterated analogs to study metabolic fate in vitro is well-established in pharmaceutical research. plos.orgnih.gov In vitro methods using techniques like LC-MS/MS are routinely employed for quantifying orphenadrine in biological matrices, which is a fundamental aspect of preclinical pharmacological profiling. researchgate.net
Potential for Deuterated Orphenadrine Analogs as Research Probes
Deuterated orphenadrine analogs, such as this compound, serve as important research probes. They are primarily used as stable isotope-labeled internal standards for accurate quantification in bioanalytical assays, which is essential for pharmacokinetic and metabolism studies. veeprho.comacanthusresearch.commedchemexpress.com Beyond their use as internal standards, deuterated analogs can act as tracers to elucidate metabolic pathways and identify metabolites. The subtle change in mass due to deuterium substitution allows for easy differentiation from the parent compound and its endogenous counterparts using mass spectrometry. This capability makes them invaluable tools in drug discovery and development for understanding the fate of the drug in biological systems. musechem.comwiseguyreports.com
Bridging Preclinical Isotope Effect Research to Drug Design Principles
Research involving the kinetic isotope effect with deuterated compounds directly informs drug design principles. By understanding how deuterium substitution at specific positions affects metabolic stability and pharmacokinetic properties, researchers can design new drug candidates with improved profiles. informaticsjournals.co.inunam.mx The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down enzymatic cleavage, leading to increased half-life and potentially reduced dosing frequency. informaticsjournals.co.in Preclinical studies utilizing deuterated analogs help identify metabolic vulnerabilities in a molecule and guide structural modifications to enhance its metabolic stability. plos.orgnih.gov While the outcome of deuteration on pharmacokinetic parameters can be complex and depends on the specific metabolic pathways involved, preclinical research with selectively deuterated analogs provides critical data to predict and optimize drug behavior in vivo. plos.orgnih.gov This bridging of preclinical isotope effect research to drug design is a growing area aimed at developing safer and more effective therapeutics. informaticsjournals.co.inacs.org
Q & A
Q. What are the recommended handling and storage protocols for Orphenadrine-d3 HCl in laboratory settings?
this compound should be handled in a well-ventilated environment with standard laboratory PPE (gloves, lab coat, safety goggles). Dust formation during handling should be minimized via controlled weighing and thorough workspace cleaning . Storage conditions should adhere to manufacturer guidelines, typically at 2–8°C in airtight containers to prevent hygroscopic degradation. No specific fire or reactivity hazards are reported, but standard chemical storage practices apply .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity for deuterated compounds. Method validation should include calibration curves (1–1000 ng/mL range), precision (intra-day CV <15%), and recovery rates (>80%) to account for matrix effects . For non-biological samples, potentiometric titration (using NaOH as a titrant) can determine HCl content, with derivative plots aiding endpoint detection .
Q. How can researchers validate the synthesis and purity of this compound?
Synthesis validation requires nuclear magnetic resonance (NMR) to confirm deuteration at specified positions and high-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., m/z 312.47 for C21H24D3NO·HCl) . Purity assessment via HPLC (C18 column, UV detection at 254 nm) should achieve ≥98% purity, with impurities documented via peak integration .
Advanced Research Questions
Q. How can isotopic interference be mitigated when analyzing this compound alongside non-deuterated analogs?
Isotopic interference in LC-MS/MS can be minimized by optimizing chromatographic separation (e.g., gradient elution with 0.1% formic acid in acetonitrile/water) and selecting unique mass transitions for the deuterated compound. Cross-validation with non-deuterated standards is critical to confirm specificity .
Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in preclinical models?
Use a crossover design with Sprague-Dawley rats (n ≥ 6/group) to compare deuterated and non-deuterated forms. Plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-administration allows for non-compartmental analysis (NCA) of AUC, Cmax, and half-life. Ensure ethical approval (IACUC protocol) and compliance with ARRIVE guidelines for reproducibility .
Q. How should researchers address discrepancies in stability data for this compound under varying pH conditions?
Conduct accelerated stability studies at pH 1–9 (37°C, 14 days) with LC-MS/MS monitoring. Use ANOVA to compare degradation rates, and validate findings against Arrhenius kinetics. Literature gaps in deuterated compound stability should be addressed through meta-analysis of peer-reviewed studies on similar molecules .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound?
Combine in vitro microsomal assays (human liver microsomes, CYP450 inhibitors) with in vivo metabolite profiling. Discrepancies between studies may arise from interspecies variability; use species-specific enzyme activity data (e.g., CYP2D6 vs. CYP3A4 dominance) to contextualize results. Cross-reference metabolic pathways with databases like PubChem or HMDB .
Q. How can deuterium isotope effects be quantified in comparative studies between this compound and its non-deuterated form?
Measure kinetic isotope effects (KIEs) via enzyme inhibition assays (e.g., acetylcholinesterase activity). Calculate KIE as the ratio of k_H (non-deuterated) to k_D (deuterated). Advanced molecular dynamics simulations (e.g., AMBER software) can model deuterium’s impact on binding affinity and reaction transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
